molecular formula C21H34N2O2 B6721840 N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide

Cat. No.: B6721840
M. Wt: 346.5 g/mol
InChI Key: QTHPYIRGBPSWON-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide is a complex organic compound featuring multiple cyclic structures

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c24-20(22-15-14-16-6-2-1-3-7-16)18-10-12-19(13-11-18)23-21(25)17-8-4-5-9-17/h6,17-19H,1-5,7-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHPYIRGBPSWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC(CC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenyl and cyclopentanecarbonyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include cyclohexene, cyclopentanecarbonyl chloride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various catalysts depending on the specific substitution reaction

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane derivatives: Compounds with similar cyclic structures but different functional groups.

    Cyclopentanecarbonyl derivatives: Compounds with the cyclopentanecarbonyl group but different cyclic structures.

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide is unique due to its specific combination of cyclic structures and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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